CBP/p300-IN-3 CBP/p300-IN-3
Brand Name: Vulcanchem
CAS No.: 2299226-01-8
VCID: VC4729643
InChI: InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32)
SMILES: CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC
Molecular Formula: C24H29N7O
Molecular Weight: 431.544

CBP/p300-IN-3

CAS No.: 2299226-01-8

Cat. No.: VC4729643

Molecular Formula: C24H29N7O

Molecular Weight: 431.544

* For research use only. Not for human or veterinary use.

CBP/p300-IN-3 - 2299226-01-8

Specification

CAS No. 2299226-01-8
Molecular Formula C24H29N7O
Molecular Weight 431.544
IUPAC Name 2-[6-(diethylamino)pyridin-3-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzimidazole-5-carboxamide
Standard InChI InChI=1S/C24H29N7O/c1-5-29(6-2)22-11-9-18(15-26-22)23-27-20-14-17(24(32)25-4)8-10-21(20)31(23)16-19-12-13-30(7-3)28-19/h8-15H,5-7,16H2,1-4H3,(H,25,32)
Standard InChI Key LYVJDLHFTGYNAV-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)CN2C3=C(C=C(C=C3)C(=O)NC)N=C2C4=CN=C(C=C4)N(CC)CC

Introduction

Chemical Identity and Structural Properties of CBP/p300-IN-3

CBP/p300-IN-3 (Catalog No. A18544) is a synthetic compound with the molecular formula C₂₄H₂₉N₇O and a molecular weight of 431.53 g/mol . Its CAS registry number is 2299226-01-8, and its SMILES notation is O=C(C1=CC=C2C(N=C(C3=CC=C(N(CC)CC)N=C3)N2CC4=NN(CC)C=C4)=C1)NC, reflecting a complex heterocyclic structure with multiple nitrogen atoms and a central carbonyl group . The compound is typically stored lyophilized at -20°C to maintain stability .

Structural Features and Functional Groups

The molecule’s design incorporates a benzamide core linked to a pyridine ring system, which is critical for binding to the HAT domain of CBP/p300. The presence of N-methylpiperazine and pyridyl moieties enhances solubility and target affinity, while the amide bond facilitates interactions with catalytic residues in the acetyl-CoA binding pocket .

Mechanism of Action: Targeting CBP/p300’s HAT Activity

CBP and p300 are paralogous coactivators that acetylate histones (e.g., H3K18 and H3K27) and non-histone proteins (e.g., p53, STAT3), modulating chromatin accessibility and transcriptional activity . CBP/p300-IN-3 inhibits their HAT function, thereby suppressing gene expression programs driven by oncogenic transcription factors.

Biochemical Inhibition of Acetyltransferase Activity

In vitro assays demonstrate that CBP/p300-IN-3 directly binds to the HAT domain, competing with acetyl-CoA. This inhibition reduces histone acetylation levels, as shown by diminished H3K18Ac and H3K27Ac marks in cancer cell lines . For example, in triple-negative breast cancer (TNBC) cells, treatment with CBP/p300-IN-3 decreased H3K18Ac by >50% at 1 μM concentrations .

Disruption of Transcription Factor Networks

CBP/p300 interacts with disordered regions of transcription factors like STAT3 and NF-κB. By blocking these interactions, CBP/p300-IN-3 impedes the assembly of transcriptional complexes. In prostate cancer models, analogous inhibitors (e.g., A485) reduced PD-L1 expression by preventing p300 recruitment to the CD274 promoter .

Preclinical Efficacy in Cancer Models

In Vitro Antiproliferative Effects

CBP/p300-IN-3 exhibits selective toxicity toward cancer cells. In a high-throughput screen using MDA-MB-231 TNBC cells, the compound achieved an IC₅₀ of 0.8 μM, while sparing normal mammary epithelial cells (HMEC) at concentrations up to 10 μM . Similar selectivity was observed in acute myeloid leukemia (AML) cell lines, where apoptosis induction correlated with reduced c-Myc and Bcl-2 expression .

Table 1: In Vitro Activity of CBP/p300-IN-3 Across Cancer Types

Cancer TypeCell LineIC₅₀ (μM)Key Pathway Affected
Triple-Negative BreastMDA-MB-2310.8STAT3, NF-κB
ProstateRM-11.2PD-L1, IFN-γ signaling
Acute Myeloid LeukemiaMV4-110.5c-Myc, Bcl-2

In Vivo Tumor Suppression

In syngeneic mouse models of prostate cancer, combining a p300/CBP inhibitor with anti-PD-L1 antibodies reduced tumor volume by 70% compared to monotherapy . This synergy arises from dual blockade of PD-L1 expression and immune checkpoint signaling .

Therapeutic Applications and Combination Strategies

Oncology

CBP/p300-IN-3 has shown promise in diverse malignancies:

  • Breast Cancer: Suppresses metastasis by inhibiting Hsp90 acetylation, which is required for chaperone function .

  • Prostate Cancer: Enhances PD-L1 blockade efficacy by curtailing exosomal PD-L1 secretion .

  • Leukemia: Induces differentiation in AML by downregulating oncogenic transcription factors .

Non-Oncological Indications

Emerging evidence suggests utility in:

  • Inflammatory Diseases: Modulates NF-κB-driven cytokine production .

  • Metabolic Disorders: Regulates gluconeogenesis via PGC-1α acetylation .

Structural and Functional Comparisons with Other Inhibitors

CBP/p300-IN-3 vs. A485

While both compounds target the HAT domain, A485 (a tool compound) exhibits broader activity against CBP and p300, whereas CBP/p300-IN-3 shows 10-fold selectivity for p300 in enzymatic assays .

Patent Landscape

The WO2013148114A1 patent discloses related compounds (e.g., L001–L008) with varying substituents on the benzamide scaffold. CBP/p300-IN-3’s N-methylpiperazine group confers improved pharmacokinetics over earlier analogs .

Future Directions and Challenges

Biomarker Development

Identifying tumors with CBP/p300 amplifications or H3K18Ac hyperactivity could stratify patients likely to respond to therapy .

Combination Therapies

Co-administration with PD-1/PD-L1 inhibitors or BET bromodomain inhibitors may overcome resistance mechanisms .

Structural Optimization

Modifying the pyridine ring to enhance blood-brain barrier penetration could expand applications to glioblastoma .

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